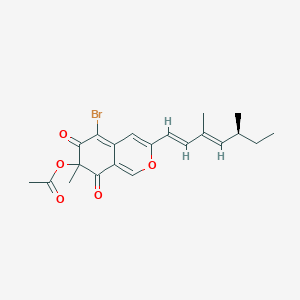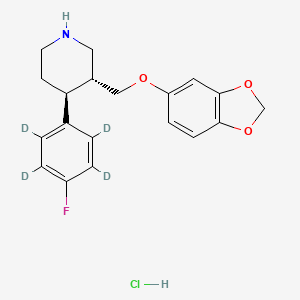
Paroxetine EP impurity D-d4 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paroxetine EP impurity D-d4 (hydrochloride) is a deuterated form of Paroxetine impurity D. It is a labeled compound used in various scientific research applications, particularly in the field of pharmaceuticals. The compound is identified as (3R,4S)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine (Paroxetine Impurity) deuterated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Paroxetine EP impurity D-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Paroxetine impurity D. The synthetic route typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Paroxetine EP impurity D-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Paroxetine EP impurity D-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Paroxetine EP impurity D-d4 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Paroxetine and its impurities.
Biology: Employed in metabolic studies to trace the pathways and interactions of Paroxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Paroxetine.
Industry: Applied in the quality control and validation of pharmaceutical products containing Paroxetine
Mecanismo De Acción
The mechanism of action of Paroxetine EP impurity D-d4 (hydrochloride) is similar to that of Paroxetine. It primarily targets the serotonin transporter (SERT) and inhibits the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This action is responsible for its antidepressant effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparación Con Compuestos Similares
Similar Compounds
Paroxetine hydrochloride: The parent compound used to treat depression and anxiety disorders.
Paroxetine impurity A: Another impurity of Paroxetine used in analytical studies.
Paroxetine impurity C: A related compound used in quality control of Paroxetine
Uniqueness
Paroxetine EP impurity D-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for more accurate tracing in metabolic and pharmacokinetic studies compared to non-labeled compounds .
Propiedades
Fórmula molecular |
C19H21ClFNO3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m1./s1/i1D,2D,3D,4D; |
Clave InChI |
GELRVIPPMNMYGS-CYTVUJSBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


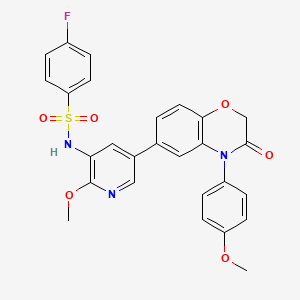
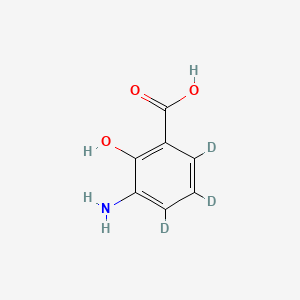
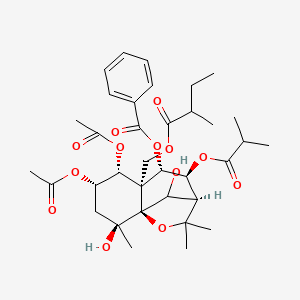

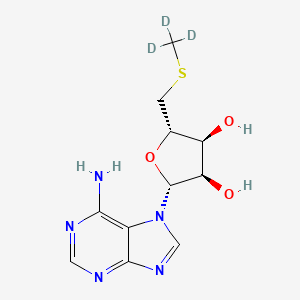
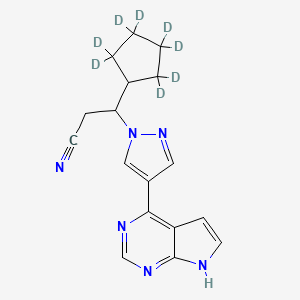
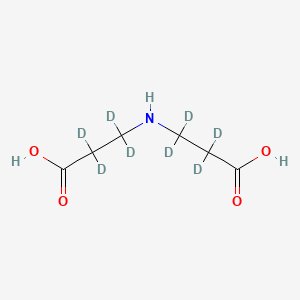

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,18S,21S,24R,29R)-29-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-6-benzyl-3,12-bis(3-carbamimidamidopropyl)-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontan-24-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15140928.png)
![N-(3-fluoropyridin-4-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15140932.png)
